Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent originally derived from the natural product Dolastatin 10. [] In the context of scientific research, it is frequently used in its prodrug form, linked to targeting moieties such as antibodies via a valine-citrulline (vc) dipeptide linker. This prodrug, referred to as vcMMAE, represents a key component of antibody-drug conjugates (ADCs). [, ] VcMMAE plays a crucial role in targeted drug delivery, enabling the selective delivery of MMAE to tumor cells, minimizing off-target effects associated with systemic chemotherapy. [, , ] This approach holds promise for enhancing treatment efficacy and reducing side effects in various malignancies. [, , , , , ]
The synthesis of vcMMAE typically involves the conjugation of MMAE to an antibody or other targeting moiety through the vc dipeptide linker. This linker is designed to be stable in plasma but cleavable by intracellular proteases, such as cathepsins, found within lysosomes. [, , , ] The conjugation process often utilizes engineered cysteine residues on the antibody, which can be modified to incorporate the linker-payload. [, ] Various conjugation chemistries, including maleimide-based reactions, have been employed to link the vcMMAE to the antibody. [, ] The resulting ADCs are then purified and characterized for drug-to-antibody ratio (DAR), which represents the average number of vcMMAE molecules attached to each antibody. [, , , , ]
VcMMAE comprises three main components: (1) the targeting moiety, (2) the valine-citrulline dipeptide linker, and (3) the MMAE payload. [, , , ] The targeting moiety, typically an antibody, binds specifically to antigens expressed on the surface of tumor cells. The vc dipeptide linker provides a stable connection between the antibody and MMAE in circulation while allowing for intracellular release of MMAE through enzymatic cleavage. [, , , ] MMAE, a potent antimitotic agent, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. [, , ]
The key chemical reaction in the synthesis of vcMMAE involves the formation of a stable bond between the vc dipeptide linker and the targeting moiety, typically through a maleimide-thiol reaction with an engineered cysteine residue on the antibody. [, ] Intracellularly, the vc linker undergoes enzymatic hydrolysis by lysosomal proteases, releasing the active MMAE payload. [, , , ] This cleavage relies on the specific amino acid sequence of the vc dipeptide, which is recognized by the proteases. [, ]
The mechanism of action of vcMMAE relies on the targeted delivery and intracellular release of the cytotoxic MMAE payload. The antibody component of the ADC binds specifically to its target antigen on the tumor cell surface. [, , ] Following binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis, ultimately trafficking to lysosomes. [, , , ] Within lysosomes, the acidic environment and the presence of proteases, such as cathepsins, facilitate the cleavage of the vc dipeptide linker, releasing MMAE into the cytoplasm. [, , , ] MMAE then exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis. [, , ]
VcMMAE has been extensively investigated in preclinical studies for the treatment of various malignancies, demonstrating promising antitumor activity in diverse cancer models. [, , , , , , , ] Some key applications of vcMMAE in scientific research include:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: